ZINC00881524

Descripción general

Descripción

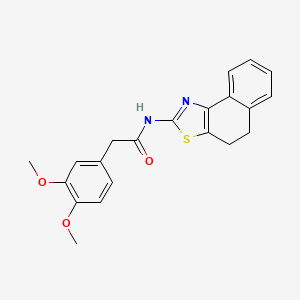

ZINC00881524 es un compuesto químico conocido por su función como inhibidor de la cinasa asociada a Rho (ROCK) . Tiene una fórmula molecular de C21H20N2O3S y un peso molecular de 380.46 g/mol . Este compuesto se utiliza principalmente en la investigación científica, especialmente en los campos de la biología del cáncer y la señalización celular .

Aplicaciones Científicas De Investigación

ZINC00881524 tiene una amplia gama de aplicaciones en la investigación científica:

Biología del Cáncer: Se utiliza para estudiar el papel de ROCK en la proliferación y metástasis de las células cancerosas.

Señalización Celular: Se utiliza para investigar la vía de señalización Rho/ROCK, que participa en varios procesos celulares como la migración, la adhesión y la apoptosis.

Desarrollo de Fármacos: Sirve como compuesto principal para el desarrollo de nuevos inhibidores de ROCK con posibles aplicaciones terapéuticas.

Neurociencia: Se utiliza para estudiar el papel de ROCK en el crecimiento y la regeneración neuronal.

Mecanismo De Acción

ZINC00881524 ejerce sus efectos inhibiendo la actividad de la cinasa asociada a Rho (ROCK). ROCK es una cinasa serina/treonina que juega un papel crucial en la regulación del citoesqueleto, la forma celular y la motilidad . Al inhibir ROCK, this compound interrumpe estos procesos, lo que lleva a cambios en el comportamiento celular. Los objetivos moleculares de this compound incluyen ROCK1 y ROCK2, que son isoformas de la cinasa .

Métodos De Preparación

La síntesis de ZINC00881524 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. El compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica. Las condiciones de reacción a menudo involucran el uso de solventes como dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH

Análisis De Reacciones Químicas

ZINC00881524 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

ZINC00881524 es único entre los inhibidores de ROCK debido a su estructura química específica y su alta potencia. Los compuestos similares incluyen:

Y-27632: Otro inhibidor de ROCK conocido con una estructura química diferente.

Fasudil: Un inhibidor de ROCK que se utiliza clínicamente para el tratamiento del vasoespasmo cerebral.

GSK429286A: Un inhibidor selectivo de ROCK que se utiliza en la investigación.

Estos compuestos comparten la característica común de la inhibición de ROCK, pero difieren en sus estructuras químicas, potencias y aplicaciones específicas.

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNMDJGZWFZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.